4-[1-(3-Chlorophenyl)ethyl]piperidine: A Comprehensive Technical Guide to Structural Profiling, Synthesis, and Pharmacological Utility
4-[1-(3-Chlorophenyl)ethyl]piperidine: A Comprehensive Technical Guide to Structural Profiling, Synthesis, and Pharmacological Utility
Executive Summary
4-[1-(3-Chlorophenyl)ethyl]piperidine (CAS: 1780227-54-4) is a highly versatile, chiral secondary amine building block utilized extensively in modern medicinal chemistry. Characterized by its unique spatial geometry and tunable basicity, this scaffold serves as a foundational pharmacophore in the development of targeted therapeutics, ranging from kinase inhibitors to nuclear receptor modulators. This whitepaper provides an in-depth technical analysis of its structural architecture, synthetic methodologies, analytical validation, and pharmacological applications.
Structural Architecture and Physicochemical Profiling
The molecular architecture of 4-[1-(3-chlorophenyl)ethyl]piperidine is defined by three critical motifs, each contributing specific physicochemical and pharmacokinetic properties to downstream drug candidates:
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Piperidine Scaffold: A classic nitrogenous heterocycle that provides favorable aqueous solubility and serves as a basic handle. The parent piperidine has a basic pKa of approximately 11.12[1], allowing for stable salt formation (e.g., hydrochlorides) and serving as a highly reactive nucleophile for amidation or reductive amination.
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3-Chlorophenyl Moiety: The halogenated aromatic ring significantly enhances the lipophilicity of the molecule. More importantly, the meta-chloro substitution strategically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at an otherwise metabolically vulnerable site, thereby improving the half-life of derived drug candidates.
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Chiral Ethyl Linker: The branching at the 1-ethyl position introduces a stereocenter. This three-dimensional projection is crucial for exploiting stereospecific binding pockets in target proteins, often resulting in one enantiomer exhibiting orders of magnitude greater potency than the other.
Table 1: Physicochemical Properties Summary
| Property | Value | Method / Source |
| Molecular Formula | C₁₃H₁₈ClN | Standard |
| Molecular Weight | 223.74 g/mol | Standard |
| Monoisotopic Mass | 223.11278 Da | [2] |
| SMILES | CC(C1CCNCC1)C2=CC(=CC=C2)Cl | [2] |
| Predicted XLogP3 | ~3.5 | Computational[2] |
| Predicted pKa (Basic) | ~10.5 – 11.0 | Extrapolated from Piperidine[1] |
Synthetic Methodologies & Enantiomeric Resolution
Causality of Experimental Choices
Constructing the 1-arylethyl linkage at the 4-position of a piperidine ring can be challenging due to competing elimination reactions and the difficulty of selectively functionalizing the 4-position of an intact piperidine.
To bypass these issues, a global reduction strategy is employed. By starting with a pyridine derivative, performing an olefination, and subsequently utilizing catalytic hydrogenation (e.g., PtO₂/H₂), both the alkene and the pyridine ring are reduced simultaneously. This self-validating approach minimizes step count, ensures complete conversion, and prevents the over-reduction artifacts common in stepwise protocols.
Step-by-Step Protocol: Synthesis and Chiral Resolution
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Grignard Addition & Hydrolysis: React 4-pyridinecarbonitrile with (3-chlorophenyl)magnesium bromide in anhydrous THF at 0°C. Quench with 1M HCl to yield the intermediate ketone, (3-chlorophenyl)(pyridin-4-yl)methanone.
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Wittig Olefination: Treat the ketone with methyltriphenylphosphonium bromide and potassium tert-butoxide in toluene to yield 1-(3-chlorophenyl)-1-(pyridin-4-yl)ethene. In-Process Control (IPC): Confirm the disappearance of the carbonyl stretch via IR spectroscopy.
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Global Catalytic Hydrogenation: Dissolve the alkene in glacial acetic acid. Add Adam's catalyst (PtO₂) and stir under a hydrogen atmosphere (50 psi) at 50°C for 12 hours. Filter through Celite and basify the filtrate to yield racemic 4-[1-(3-chlorophenyl)ethyl]piperidine.
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Chiral Resolution (Prep-SFC): Separate the racemic mixture using Preparative Supercritical Fluid Chromatography (SFC).
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Stationary Phase: Chiralpak IG.
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Mobile Phase: CO₂ / Isopropanol with 0.1% Diethylamine (DEA). Causality: DEA is critical as a basic modifier to suppress secondary interactions between the basic piperidine nitrogen and the stationary phase, preventing peak tailing and ensuring baseline resolution.
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Caption: Synthetic workflow and chiral resolution of 4-[1-(3-Chlorophenyl)ethyl]piperidine.
Pharmacological Utility & Target Integration
The secondary amine of 4-[1-(3-chlorophenyl)ethyl]piperidine acts as an optimal attachment vector for assembling complex pharmacophores. Functionalization at this nitrogen (e.g., via urea formation or amidation) has yielded highly potent clinical candidates.
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Protein Kinase B (AKT) Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers. Derivatives incorporating the N-[1-(3-chlorophenyl)ethyl]piperidine-4-carboxamide motif have been patented as potent, selective AKT inhibitors[3]. The chiral ethyl group fits precisely into the hydrophobic pocket of the AKT kinase domain, disrupting tumor cell proliferation[3].
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PPARγ Modulators: This scaffold is also integral to the design of novel Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators. These compounds are under investigation for their therapeutic potential in treating aggressive malignancies, such as muscle-invasive bladder cancer (MIBC), by regulating gene transcription linked to cellular metabolism and differentiation[4].
Caption: Mechanism of action for AKT inhibitors utilizing the chlorophenyl-ethyl-piperidine scaffold.
Analytical Characterization & Quality Control Protocol
To ensure the integrity of the building block for downstream synthesis, a self-validating analytical system must be employed. The following protocols incorporate System Suitability Testing (SST) to guarantee data trustworthiness.
Protocol A: LC-MS Purity Profiling
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Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
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Mobile Phase:
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A: 0.1% Formic Acid in LC-MS grade Water.
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B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
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Gradient: 5% B to 95% B over 3.0 minutes; hold at 95% B for 1.0 minute.
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Detection: ESI+ (Expected [M+H]⁺ m/z = 224.12)[2].
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Self-Validating SST: Inject a standard mixture containing caffeine and reserpine. The run is only valid if the mass accuracy is < 5 ppm and the retention time drift is < 0.05 min across three replicate injections.
Protocol B: Chiral HPLC Enantiomeric Excess (ee) Determination
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Column: Daicel Chiralpak IG (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
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Flow Rate: 1.0 mL/min at 25°C.
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Detection: UV at 220 nm and 254 nm.
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Self-Validating SST: Inject a racemic standard of 4-[1-(3-chlorophenyl)ethyl]piperidine. The system is validated only if the resolution factor ( Rs ) between the (S) and (R) enantiomer peaks is strictly ≥1.5 .
References
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PubChemLite Database. "4-[1-(3-chlorophenyl)ethyl]piperidine - Compound Summary." Université du Luxembourg. Available at: [Link]
- Google Patents. "US11236095B2 - Protein kinase B inhibitors." United States Patent and Trademark Office.
- Google Patents. "US20230062861A1 - PPARg Modulators and Methods of Use." United States Patent and Trademark Office.
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PubChem. "Piperidine | C5H11N | CID 8082." National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-[1-(3-chlorophenyl)ethyl]piperidine (C13H18ClN) [pubchemlite.lcsb.uni.lu]
- 3. US11236095B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 4. US20230062861A1 - PPARg MODULATORS AND METHODS OF USE - Google Patents [patents.google.com]
